2-(11-Hydroxyundecyl)isoindoline-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11-Hydroxyundecyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 11-hydroxyundecyl derivatives under specific conditions. One common method includes the use of formaldehyde and N-arylpiperazines in the presence of tetrahydrofuran (THF) at its boiling point . The reaction is carried out for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as preparative thin-layer chromatography (TLC) on silica gel .
Chemical Reactions Analysis
Types of Reactions
2-(11-Hydroxyundecyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Isoindoline-1,3-quinone derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-(11-Hydroxyundecyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(11-Hydroxyundecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it inhibits the aggregation of β-amyloid protein, indicating a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(11-Hydroxyundecyl)isoindoline-1,3-dione is unique due to its specific structural features and diverse reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H27NO3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(11-hydroxyundecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H27NO3/c21-15-11-7-5-3-1-2-4-6-10-14-20-18(22)16-12-8-9-13-17(16)19(20)23/h8-9,12-13,21H,1-7,10-11,14-15H2 |
InChI Key |
AHUOKFHEHLTHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCO |
Origin of Product |
United States |
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